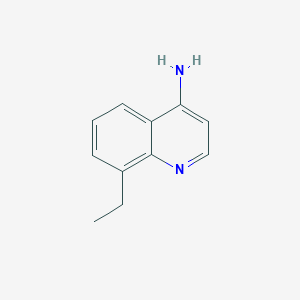

8-Ethylquinolin-4-amine

Vue d'ensemble

Description

8-Ethylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. The presence of an amine group at the fourth position and an ethyl group at the eighth position in the quinoline ring structure gives this compound unique chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylquinolin-4-amine typically involves the functionalization of the quinoline ring One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by selective functionalization steps. The use of transition metal catalysts, ionic liquids, and green chemistry protocols can enhance the efficiency and sustainability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenated quinoline derivatives with nucleophiles such as amines or thiols.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

8-Ethylquinolin-4-amine has demonstrated notable antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of this compound can exhibit potent activity against both drug-susceptible and multidrug-resistant strains of Mtb.

Key Findings:

- A study reported that certain 4-alkoxyquinolines, including those with ethyl substitutions, displayed minimum inhibitory concentration (MIC) values as low as 0.03 µM against Mtb, indicating strong antimycobacterial activity .

- The structural modifications involving ethyl groups significantly enhanced the potency of these compounds compared to their methyl-substituted analogues, showcasing the importance of side-chain variations in optimizing antimicrobial efficacy .

| Compound | Structure Modification | MIC (µM) |

|---|---|---|

| 8n | Ethyl at 2-position | 0.03 |

| 8m | Trifluoromethoxy | 0.19 |

| 8o | Extended alkyl chain | 0.11 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored, particularly in the context of chronic inflammatory diseases. Compounds derived from this structure have shown promise in inhibiting pro-inflammatory cytokines.

Case Study:

- A derivative exhibited significant inhibition of TNF-alpha and IL-6 production in vitro, suggesting its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of this compound derivatives against neurodegenerative diseases like Alzheimer's disease (AD). The compound's ability to chelate metal ions is particularly relevant for its application in AD.

Research Insights:

- A study found that hybrids of 8-aminoquinoline with melatonin not only inhibited acetylcholinesterase (AChE) but also demonstrated protective effects against oxidative stress-induced neuronal damage .

- The chelation properties of these compounds allow them to mitigate metal ion-induced neurotoxicity, making them candidates for further development as multi-target drugs for AD treatment .

Synthesis and Structural Variations

The synthesis of this compound and its derivatives typically involves straightforward organic reactions, including nucleophilic substitutions and cyclization processes. The introduction of various substituents can significantly alter the biological activity.

Synthesis Overview:

- Common synthetic routes involve the reaction of substituted anilines with appropriate quinoline precursors under controlled conditions to yield the desired ethyl-substituted quinoline derivatives.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides |

| Cyclization | Formation via condensation reactions |

Mécanisme D'action

The mechanism of action of 8-Ethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in the biosynthesis of nucleic acids or proteins in pathogens. The compound’s ability to form stable complexes with metal ions can also disrupt essential biological processes in microorganisms.

Comparaison Avec Des Composés Similaires

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Hydroxyquinoline: Another derivative with broad-spectrum antimicrobial properties.

Amodiaquine: Used in the treatment of malaria, structurally related to 4-aminoquinoline derivatives.

Uniqueness: 8-Ethylquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the ethyl and amine groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Activité Biologique

Overview

8-Ethylquinolin-4-amine is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Structural Characteristics

The structural formula of this compound includes:

- Quinoline Ring : A bicyclic structure consisting of a benzene ring fused to a pyridine ring.

- Ethyl Group : Located at the 8-position, influencing lipophilicity and biological interactions.

- Amine Group : Positioned at the 4-position, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that modifications in the structure can enhance their potency against specific pathogens.

| Compound | MIC (μM) | Activity |

|---|---|---|

| 3-Bromo-8-ethylquinolin-4-amine | 0.19 | Effective against Mycobacterium tuberculosis |

| Ethyl-substituted derivatives | 0.11 - 0.38 | Enhanced activity compared to methyl analogs |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted the cytotoxic effects of certain quinoline derivatives on cancer cell lines, indicating potential as anticancer agents.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HepG2 | 5 | >83 |

| Vero | <17 | >70 |

These results suggest that while some compounds exhibit cytotoxicity, they may also possess selectivity towards cancer cells over normal cells, making them candidates for further development .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets including enzymes and receptors involved in cellular signaling pathways.

Case Studies

- Antimycobacterial Activity : A study demonstrated that ethyl substitution in quinoline derivatives significantly improved their antimycobacterial activity. The compound showed a MIC value of 0.03 μM against Mycobacterium tuberculosis, indicating a strong potential for development as an antitubercular agent .

- Immunomodulatory Effects : In another research effort, derivatives of quinolin-4-amines were evaluated for their ability to act as antagonists of immunostimulatory oligodeoxynucleotides. The compounds exhibited EC50 values ranging from 35 nM to 550 nM, highlighting their potential in modulating immune responses .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving alkylation and amination reactions. The structural modifications can lead to derivatives with enhanced biological activities.

Example Synthesis Pathway

- Starting Material : Quinoline or substituted quinolines.

- Reagents : Ethyl halides and amines.

- Conditions : Typically involves heating under reflux in an organic solvent.

Propriétés

IUPAC Name |

8-ethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFXJONLMHAAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589057 | |

| Record name | 8-Ethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-65-0 | |

| Record name | 8-Ethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.